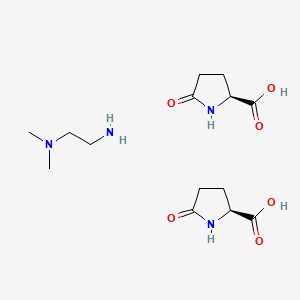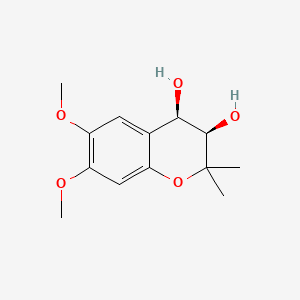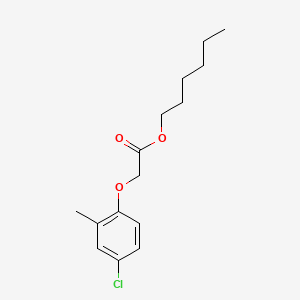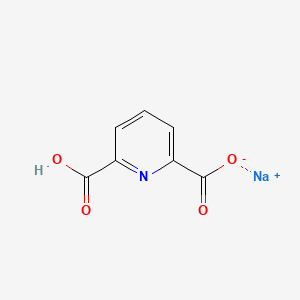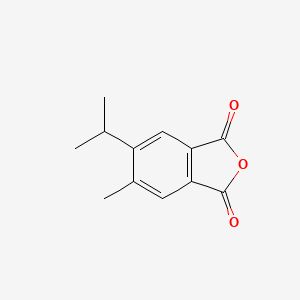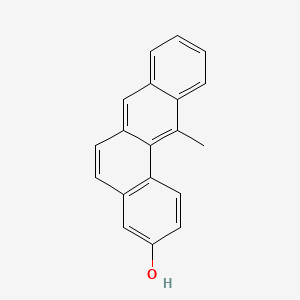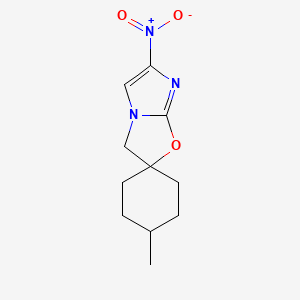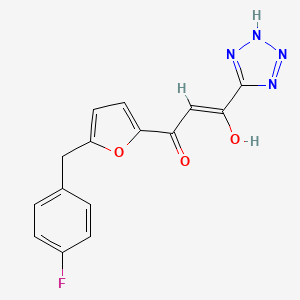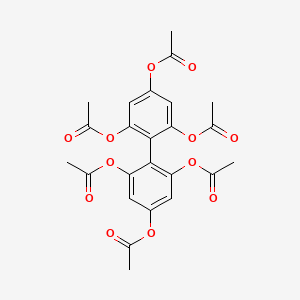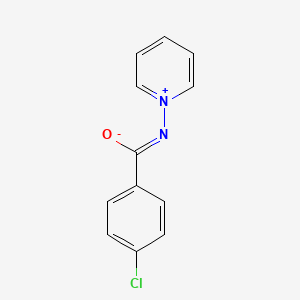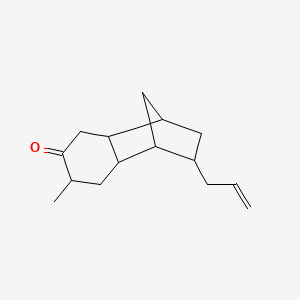
2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one is a complex organic compound with a unique structure This compound is characterized by its octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one core, which is further modified by an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one typically involves multiple steps, starting from simpler organic molecules. One possible synthetic route could involve the Diels-Alder reaction, followed by hydrogenation and functional group modifications. The reaction conditions would likely include specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The allyl group and other functional groups can participate in substitution reactions, resulting in a variety of products.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one might include other naphthalene derivatives and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of the allyl group, which can impart distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
94134-66-4 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
5-methyl-9-prop-2-enyltricyclo[6.2.1.02,7]undecan-4-one |
InChI |
InChI=1S/C15H22O/c1-3-4-10-6-11-7-12(10)14-5-9(2)15(16)8-13(11)14/h3,9-14H,1,4-8H2,2H3 |
InChI Key |
UCHJHXMSDQOFQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CC(C2CC1=O)CC3CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


